4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide
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Overview
Description
4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide is a compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole-containing compounds have been widely studied for their potential medicinal applications, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Indazole N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole: A core structure with similar biological activities.
1H-Indazole: Another indazole isomer with distinct properties.
2,3-Diphenyl-2H-indazole: Known for its antimicrobial activity.
Uniqueness
4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of the indazole core with the benzeneacetamide moiety enhances its potential as a versatile compound for various applications .
Properties
CAS No. |
81265-81-8 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(4-indazol-2-ylphenyl)propanamide |
InChI |
InChI=1S/C16H15N3O/c1-11(16(17)20)12-6-8-14(9-7-12)19-10-13-4-2-3-5-15(13)18-19/h2-11H,1H3,(H2,17,20) |
InChI Key |
GPGHTXSOXYITSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)N |
Origin of Product |
United States |
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